[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
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Overview
Description
The compound [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, acetyloxy, benzoyloxy, and pyridine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, starting from simple precursors such as substituted benzaldehydes and pyridine derivatives.
Functional Group Introduction:
Final Assembly: The final assembly of the molecule involves coupling the core structure with the pyridine-3-carboxylate moiety under specific conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and acetyloxy groups, to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.
Substitution: The benzoyloxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. Its multiple functional groups may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
- [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-4-carboxylate
- [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological effects and applications.
Properties
Molecular Formula |
C35H39NO10 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25?,26?,28?,29?,33-,34-,35-/m0/s1 |
InChI Key |
PMRCLNAMSQXGTL-KTKBOROGSA-N |
Isomeric SMILES |
CC1=CCCC2[C@]1(C(C([C@]([C@]2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |
Origin of Product |
United States |
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